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Compound of Interest

Compound Name:
3-(6-Chloropyridazin-3-yl)benzoic

acid

Cat. No.: B1417976 Get Quote

An In-Depth Technical Guide to 3-(6-
Chloropyridazin-3-yl)benzoic Acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with 3-(6-Chloropyridazin-3-yl)benzoic acid. It

delves into the molecule's structural characteristics, physicochemical properties, synthetic

pathways, and its strategic importance as a versatile building block in modern drug discovery.

Introduction: A Key Heterocyclic Scaffold
3-(6-Chloropyridazin-3-yl)benzoic acid is a bi-aryl heterocyclic compound that has garnered

significant interest in medicinal chemistry. Its structure uniquely combines a benzoic acid

moiety with a chloropyridazine ring system. The pyridazine ring, a six-membered heterocycle

with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous

biologically active compounds.[1] The specific arrangement of the chloro- and carboxyl-

functional groups makes this molecule an exceptionally valuable intermediate for synthesizing

complex molecular architectures, particularly in the development of targeted therapeutics like

kinase inhibitors for oncology.[1] The chlorine atom acts as a convenient leaving group for

nucleophilic substitution or a handle for cross-coupling reactions, while the carboxylic acid

provides a site for amide bond formation, enabling the construction of diverse compound

libraries.
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Molecular Structure and Physicochemical
Properties
The molecular architecture consists of a benzene ring substituted with a carboxylic acid group

at position 1 and a 6-chloropyridazin-3-yl group at position 3. The electron-withdrawing nature

of the pyridazine ring and the chlorine atom influences the electronic properties of the entire

molecule, including the acidity of the benzoic acid proton.

Chemical Structure Diagram
Caption: 2D structure of 3-(6-Chloropyridazin-3-yl)benzoic acid.

Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound, with

some values being computationally predicted.

Property Value Source

CAS Number 914349-46-5 [2][3]

Molecular Formula C₁₁H₇ClN₂O₂ [2][3][4]

Molecular Weight 234.64 g/mol [2][3][4]

InChIKey
UNZBOMFXUMHBFC-

UHFFFAOYSA-N
[3][5]

SMILES
C1=CC(=CC(=C1)C(=O)O)C2

=NN=C(C=C2)Cl
[5]

Predicted Boiling Point 517.5 ± 40.0 °C [2]

Predicted Density 1.416 ± 0.06 g/cm³ [2]

Predicted pKa 3.79 ± 0.10 [2]

Recommended Storage 2-8°C [2]

Synthesis and Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1417976?utm_src=pdf-body
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://cymitquimica.com/products/10-F077727/3-6-chloropyridazin-3-ylbenzoic-acid/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://cymitquimica.com/products/10-F077727/3-6-chloropyridazin-3-ylbenzoic-acid/
https://www.chemicalbook.com/ProductChemicalPropertiesCB4242037_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://cymitquimica.com/products/10-F077727/3-6-chloropyridazin-3-ylbenzoic-acid/
https://www.chemicalbook.com/ProductChemicalPropertiesCB4242037_EN.htm
https://cymitquimica.com/products/10-F077727/3-6-chloropyridazin-3-ylbenzoic-acid/
https://pubchemlite.lcsb.uni.lu/e/compound/45036851
https://pubchemlite.lcsb.uni.lu/e/compound/45036851
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01455283_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid is most efficiently achieved through

modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the

premier choice for this transformation due to its high functional group tolerance, mild reaction

conditions, and broad substrate scope, making it a cornerstone of pharmaceutical synthesis.[6]

Retrosynthetic Analysis and Strategy
The logical approach involves forming the C-C bond between the benzoic acid ring and the

pyridazine ring. This can be accomplished by coupling a boronic acid derivative of one ring with

a halide of the other. A highly effective strategy is the Suzuki coupling of 3,6-dichloropyridazine

with 3-carboxyphenylboronic acid. The use of 3,6-dichloropyridazine is strategic; the two

chlorine atoms exhibit different reactivities, often allowing for selective mono-arylation under

carefully controlled conditions.

3-(6-Chloropyridazin-3-yl)benzoic acid

C-C Disconnection
(Suzuki Coupling)

3,6-Dichloropyridazine 3-Carboxyphenylboronic acid

Pd Catalyst
(e.g., Pd(PPh₃)₄)

+
Base (e.g., Na₂CO₃)

Click to download full resolution via product page

Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
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Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative method for the synthesis of the title compound. Note:

This procedure should be performed by trained personnel in a properly ventilated fume hood

with appropriate personal protective equipment.

Materials:

3,6-Dichloropyridazine

3-Carboxyphenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium Carbonate (Na₂CO₃)

1,4-Dioxane (anhydrous)

Water (degassed)

Ethyl acetate

Hexanes

Hydrochloric acid (1M HCl)

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Nitrogen or Argon gas inlet
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Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), 3-

carboxyphenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times to ensure an oxygen-free environment.

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material

is consumed.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the

carboxylic acid, causing the product to precipitate or move into the organic layer.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x).

Washing: Combine the organic layers and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-
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(6-Chloropyridazin-3-yl)benzoic acid.

Applications in Drug Discovery
The true value of 3-(6-Chloropyridazin-3-yl)benzoic acid lies in its role as a versatile scaffold

for building libraries of potential drug candidates. The two distinct functional handles allow for

systematic and modular derivatization to explore structure-activity relationships (SAR).

Amide Library Synthesis: The carboxylic acid is readily converted into an amide by coupling

with a diverse range of amines. This is a fundamental reaction in medicinal chemistry to

probe interactions with biological targets.

Further Cross-Coupling: The chlorine atom on the pyridazine ring can be substituted via

nucleophilic aromatic substitution or used in further cross-coupling reactions (e.g., Buchwald-

Hartwig amination, Sonogashira coupling) to introduce new functionalities.

This dual functionality allows for the rapid generation of analogues with tailored properties to

optimize potency, selectivity, and pharmacokinetic profiles.[6]

Carboxylic Acid Derivatization

Chloropyridazine Derivatization
Core Scaffold

3-(6-Chloropyridazin-3-yl)benzoic acid

Amide Coupling
(R-NH₂)

Esterification
(R-OH)

Buchwald-Hartwig
(R₂-NH)

Suzuki Coupling
(R'-B(OH)₂)

Diverse Compound Library
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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